Ethyl 2-bromo-5-formylbenzoate
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Overview
Description
Ethyl 2-bromo-5-formylbenzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid and contains both a bromine atom and a formyl group attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-formylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-formylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in solvents like ethanol or methanol at room temperature.
Oxidation: Performed in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzoates.
Reduction: Yields ethyl 2-bromo-5-hydroxybenzoate.
Oxidation: Forms ethyl 2-bromo-5-carboxybenzoate.
Scientific Research Applications
Ethyl 2-bromo-5-formylbenzoate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The formyl group, on the other hand, can participate in various redox reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Ethyl 2-bromo-5-formylbenzoate can be compared with other similar compounds such as:
Methyl 5-bromo-2-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromo-5-cyanobenzoate: Contains a cyano group instead of a formyl group.
Ethyl 2-bromo-5-hydroxybenzoate: Contains a hydroxyl group instead of a formyl group.
These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
ethyl 2-bromo-5-formylbenzoate |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2H2,1H3 |
InChI Key |
DERPHGMHSWEUMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C=O)Br |
Origin of Product |
United States |
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